REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[N:13]=[CH:12][C:6]2[O:7][CH2:8][C:9](=[O:11])[NH:10][C:5]=2[CH:4]=1.C1COCC1>[O-2].[O-2].[Mn+4].ClCCCl>[O:11]=[C:9]1[CH2:8][O:7][C:6]2[CH:12]=[N:13][C:3]([CH:2]=[O:1])=[CH:4][C:5]=2[NH:10]1 |f:2.3.4|
|
Name
|
|
Quantity
|
584 mg
|
Type
|
reactant
|
Smiles
|
OCC1=CC2=C(OCC(N2)=O)C=N1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Filtration
|
Type
|
CUSTOM
|
Details
|
through kieselguhr and evaporation of solvent
|
Type
|
CUSTOM
|
Details
|
gave a solid which
|
Type
|
CUSTOM
|
Details
|
was triturated under EtOAc/hexane 1:3
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
CUSTOM
|
Details
|
dried (383 mg)
|
Name
|
|
Type
|
|
Smiles
|
O=C1NC2=C(OC1)C=NC(=C2)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |